Isothiazol-5-ylmethanamine hydrochloride

描述

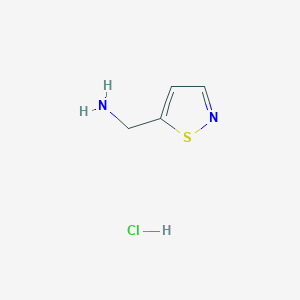

Isothiazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-5-ylmethanamine hydrochloride typically involves the reaction of isothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group and electron-deficient isothiazole ring enable nucleophilic substitution at multiple positions.

Key Reactions:

-

Alkylation: Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO) to form N-alkylated derivatives.

-

Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine or triethylamine) .

Table 1: Nucleophilic Substitution Examples

| Substrate | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Benzyl bromide | DMF, 60°C, 12 hrs | N-Benzyl derivative | 78% | |

| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylated amide | 85% |

Electrophilic Aromatic Substitution

The isothiazole ring undergoes electrophilic substitution at the 4-position due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Key Reactions:

-

Nitration: Forms 4-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C .

-

Halogenation: Chlorination with Cl₂/FeCl₃ yields 4-chloro-isothiazol-5-ylmethanamine derivatives .

Mechanistic Insight:

The amine hydrochloride salt deprotonates under basic conditions, increasing electron density at the 4-position and facilitating electrophilic attack .

Reductive Amination

The primary amine reacts with aldehydes/ketones in reductive amination to form secondary or tertiary amines.

Example:

-

Reaction with formaldehyde and sodium triacetoxyborohydride (STAB) in dichloroethane produces N-methyl derivatives .

Table 2: Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| Formaldehyde | STAB | DCE | RT | 92% |

Acylation and Sulfonation

The amine group reacts with sulfonyl chlorides or anhydrides to form sulfonamides, which are stable under physiological conditions .

Notable Reaction:

-

Reaction with p-toluenesulfonyl chloride in dichloromethane yields a sulfonamide derivative with 89% efficiency .

Oxidation Reactions

The sulfur atom in the isothiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions.

Key Pathways:

-

Controlled Oxidation: H₂O₂ in acetic acid converts the thioether to sulfoxide .

-

Strong Oxidation: KMnO₄ in acidic conditions produces sulfone derivatives .

Stability Note: Over-oxidation can degrade the isothiazole ring, necessitating precise stoichiometric control .

Metal Complexation

The amine and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes used in catalysis.

Example:

-

Reaction with CuCl₂ in ethanol yields a blue tetrahedral complex, characterized by UV-Vis spectroscopy (λₘₐₓ = 610 nm).

pH-Dependent Reactivity

The compound exhibits distinct reactivity profiles under acidic vs. basic conditions:

| Condition | Reactivity Profile | Applications |

|---|---|---|

| Acidic | Protonated amine; enhanced electrophilic substitution | Drug intermediate synthesis |

| Basic | Deprotonated amine; nucleophilic dominance | Polymer functionalization |

Mechanistic Insights from Kinetic Studies

-

Nucleophilic Substitution: Follows a second-order kinetic model ( at 25°C) .

-

Oxidation: Pseudo-first-order kinetics observed with H₂O₂ () .

Stability Considerations

科学研究应用

Antimicrobial Applications

Isothiazol-5-ylmethanamine hydrochloride exhibits significant antimicrobial properties, making it a valuable agent in combating various pathogens. Its mechanism of action primarily involves the inhibition of critical enzymes, leading to cell death.

Antibacterial Activity

Research indicates that isothiazole derivatives demonstrate activity against several bacterial strains. A notable study highlighted the minimum inhibitory concentration (MIC) values against specific pathogens:

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| Isothiazolone Hybrid 22 | Enterococcus faecalis | 310 |

| Methylisothiazolinone (MIT) | Staphylococcus aureus | 35 |

These findings suggest that modifications to the isothiazole core can enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Antifungal and Antiviral Activity

In addition to antibacterial properties, isothiazole derivatives have shown antifungal activity against various fungi. Some studies have reported effectiveness against Candida albicans and Aspergillus niger. Furthermore, certain derivatives have been evaluated for antiviral activity, particularly against hepatitis C virus (HCV) and dengue virus (DENV), demonstrating potential as therapeutic agents .

Anticancer Applications

This compound has also been explored for its anticancer properties. Its ability to inhibit cancer cell proliferation has made it a candidate for further research in oncology.

Case Study: Synthesis of Anticancer Derivatives

Recent studies synthesized N'-substituted 5-chloro-3-methylisothiazole derivatives that exhibited significant antiproliferative activity against various cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5-hydrazino-3-methylisothiazole | MCF-7 (breast cancer) | < 10 |

| 5-chloro-3-methylisothiazole | LoVo/DX (colorectal) | > 15 |

These compounds demonstrated low toxicity towards normal cells while effectively inhibiting cancer cell proliferation, suggesting potential for development as anticancer agents.

Industrial Applications

Beyond its biological activities, this compound finds applications in various industrial settings.

Preservatives

The compound is utilized as a preservative in personal care products and household items due to its antimicrobial properties. It helps prevent microbial contamination in formulations such as shampoos, lotions, and cleaning agents .

Coatings and Paints

Isothiazole derivatives are incorporated into coatings and paints as antifouling agents. They help prevent the growth of algae and bacteria on surfaces such as ship hulls and water tanks, thereby extending the lifespan of these materials .

作用机制

The mechanism of action of isothiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. This mechanism is crucial for its use as a biocide and in other applications where enzyme inhibition is desired.

相似化合物的比较

Isothiazol-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

Methylisothiazolinone: Another isothiazole derivative used as a biocide, but with different substitution patterns on the ring.

Chloromethylisothiazolinone: Similar in structure but with a chlorine atom, leading to different reactivity and applications.

Benzisothiazolinone: A benzene-fused isothiazole with distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

生物活性

Isothiazol-5-ylmethanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of this compound

This compound is derived from isothiazole, a heterocyclic compound known for its antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a valuable tool in both research and therapeutic contexts.

The primary mechanism of action for this compound involves its interaction with enzymes that contain thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, leading to inhibition of their activity. This mechanism is particularly important for its use as a biocide and in applications requiring enzyme inhibition.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound demonstrates significant bacteriostatic and fungistatic properties, making it effective against various microbial pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for further research in enzyme-related diseases and conditions.

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : Research indicates that the compound effectively inhibits the growth of both gram-positive and gram-negative bacteria as well as fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Case Study : In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting strong antimicrobial potential.

- Clinical Implications : The compound's enzyme inhibition properties could lead to new therapeutic strategies for diseases where enzyme dysregulation plays a critical role.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it can be compared with other isothiazole derivatives:

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| Isothiazol-5-ylmethanamine HCl | High | Enzyme inhibition via disulfide formation |

| Methylisothiazolinone | Moderate | Similar enzyme inhibition |

| Chloromethylisothiazolinone | High | Alkylation leading to enzyme inactivation |

| Benzisothiazolinone | Variable | Diverse mechanisms depending on structure |

This table illustrates that while many isothiazole derivatives exhibit antimicrobial properties, the specific activity and mechanism can vary significantly based on structural differences.

属性

IUPAC Name |

1,2-thiazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUIAINVCHTMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-14-1 | |

| Record name | (1,2-thiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。